(3S)-Hex-1-yn-3-amine

Catalog No.
S15138399
CAS No.
62227-54-7
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-Hex-1-yn-3-amine

CAS Number

62227-54-7

Product Name

(3S)-Hex-1-yn-3-amine

IUPAC Name

(3S)-hex-1-yn-3-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3/t6-/m1/s1

InChI Key

QCPOKUXLSVMAIW-ZCFIWIBFSA-N

Canonical SMILES

CCCC(C#C)N

Isomeric SMILES

CCC[C@@H](C#C)N

(3S)-Hex-1-yn-3-amine, also known as (3S)-hex-1-yne-3-amine, is an organic compound characterized by a terminal alkyne functional group and an amine group. Its molecular formula is C6H11NC_6H_{11}N, and it has a distinctive structure featuring a six-carbon chain with a triple bond between the first and second carbon atoms, and an amine functional group attached to the third carbon. The stereochemistry at the third carbon is crucial for its biological activity and reactivity in chemical synthesis.

Typical of alkynes and amines. Key reactions include:

  • Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition reactions, where it can react with electrophiles to form new carbon-carbon bonds.
  • Alkyne Coupling: This compound can be utilized in coupling reactions, such as Sonogashira or Glaser coupling, where it reacts with other alkynes or halides to form larger, more complex molecules.
  • Amine Reactions: The amine group can participate in typical amine chemistry, including acylation and alkylation reactions.

Several methods exist for the synthesis of (3S)-Hex-1-yn-3-amine:

  • Alkyne Addition Reaction: A common method involves the addition of a chiral amine precursor to a terminal alkyne. This reaction typically requires specific catalysts or conditions to ensure stereoselectivity.
  • One-Pot Reactions: Recent advances have introduced one-pot multi-component reactions that allow for the efficient synthesis of (3S)-Hex-1-yn-3-amine from readily available starting materials .
  • Functional Group Transformations: Starting from simpler alkynes or amines, functional group transformations can lead to the desired compound through a series of well-established organic reactions.

(3S)-Hex-1-yn-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a building block for synthesizing novel pharmaceuticals.
  • Material Science: Its properties may be useful in developing new materials, particularly in polymer chemistry.
  • Chemical Research: It serves as an important intermediate in organic synthesis for constructing more complex molecules.

(3S)-Hex-1-yn-3-amine shares similarities with various compounds that also contain alkyne and amine functionalities. Here are some comparable compounds:

Compound NameStructureUnique Features
HexanamideC6H13NOContains an amide instead of an alkyne
(3R)-HexanamineC6H13NStereoisomer of (3S)-Hexanamine
1-HexyneC6H10Simple terminal alkyne without an amine group
4-Pentynoic acidC5H8O2Contains a carboxylic acid functional group
2-AminohexaneC6H15NSimilar chain length but lacks the alkyne functionality

Uniqueness

The uniqueness of (3S)-Hex-1-yn-3-amines lies in its combination of both alkyne and amine functionalities, which allows it to participate in a variety of

Transition metal catalysts have emerged as powerful tools for constructing the stereogenic center in (3S)-Hex-1-yn-3-amine. These systems leverage chiral ligands to induce asymmetry during propargylation reactions.

Copper-Phosphoramidite Catalyzed Propargylation

Copper(II) complexes with biphenol-based phosphoramidite ligands enable enantioselective propargylation of acyclic imines. The reaction employs propargylboron reagents and achieves up to 95:5 enantiomeric ratio (er) by exploiting ortho-substituent effects on the imine substrate. The catalytic cycle involves:

  • Transmetalation between the copper catalyst and propargylboron reagent.
  • Formation of a chiral copper-alkynyl intermediate.
  • Stereoselective addition to the imine electrophile.

The electron-deficient nature of the imine enhances reactivity and enantiocontrol by stabilizing the transition state through π-π interactions.

Silver-Catalyzed Asymmetric Addition

Silver complexes with chiral phosphine ligands facilitate propargylation of N-sulfonyl imines. This method, reported by Wisniewska and Jarvo, achieves moderate enantioselectivity (up to 75% ee) through a proposed six-membered cyclic transition state. Key features include:

  • Use of allenylborolane reagents for regioselective propargyl transfer
  • Compatibility with α,β-unsaturated imines
  • Retention of configuration at the propargyl carbon

Palladium-Mediated Alkyne-Amine Coupling

Palladium catalysts enable direct coupling between terminal alkynes and chiral amine precursors. A representative protocol uses:

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ base in toluene at 80°C
  • Chiral amine substrates derived from L-proline

This method achieves 82% yield with 94% ee for (3S)-Hex-1-yn-3-amine by leveraging π-allyl stabilization in the transition state.

The copper hydride-catalyzed hydrofunctionalization of (3S)-Hex-1-yn-3-amine represents a sophisticated catalytic process that proceeds through distinct mechanistic pathways involving multiple key intermediates [1] [2]. The fundamental mechanism begins with the formation of ligand-modified copper(I) hydride complexes, which undergo migratory insertion with the alkyne substrate to produce alkylcopper intermediates that facilitate diverse bond-forming reactions [1]. These hydrocupration processes demonstrate remarkable selectivity in transforming the terminal alkyne functionality while preserving the stereochemical integrity at the C3 position bearing the amine substituent [3].

The initial step involves the generation of the active copper hydride species through transmetalation reactions between copper(I) precatalysts and silane reducing agents [1] [2]. This process creates a highly nucleophilic copper-hydride bond that exhibits exceptional reactivity toward the electrophilic alkyne carbon-carbon triple bond of (3S)-Hex-1-yn-3-amine [4]. The regioselectivity of this hydrocupration step is governed by both electronic and steric factors, with the copper hydride species preferentially adding across the terminal alkyne in a syn-fashion [4] [5].

Following hydrocupration, the resulting alkenylcopper intermediate undergoes electrophilic functionalization with various nitrogen-containing electrophiles [3] [4]. The stereochemical outcome of these transformations is largely controlled by the auxiliary ligands coordinated to the copper center, which provide facial discrimination during the approach of electrophilic reagents [1] [2]. Density functional theory calculations have revealed that the energy barriers for these transformations typically range from 15-18 kilocalories per mole, indicating thermodynamically favorable processes under standard reaction conditions [6] [7].

The mechanistic pathway proceeds through several distinct phases that can be systematically analyzed through computational and experimental approaches. The following data summarizes the key mechanistic features observed in copper hydride-catalyzed transformations of (3S)-Hex-1-yn-3-amine:

Reaction StepMechanistic DetailsStereochemical Considerations
Initial Cu-H FormationCu(I) precatalyst reacts with silane to form Cu-H speciesChiral ligand controls facial selectivity
Hydrocupration of AlkyneRegioselective syn-addition of Cu-H across C≡C bond of (3S)-Hex-1-yn-3-amineSyn-addition preserves (S)-stereochemistry at C3 position
Alkenylcopper Intermediate FormationFormation of vinyl copper species with defined stereochemistryVinyl stereochemistry determined by hydrocupration orientation
Electrophilic AminationReaction with electrophilic nitrogen sourceRetention of configuration at stereogenic center
Reductive EliminationFormation of C-N bond and regeneration of copper catalystStereospecific product formation

The reductive elimination step represents the final and often rate-determining phase of the catalytic cycle, wherein the alkenylcopper intermediate undergoes carbon-nitrogen bond formation while simultaneously regenerating the active copper catalyst [3] [4]. This process exhibits high stereospecificity, maintaining the absolute configuration established during the initial hydrocupration event [5]. The efficiency of catalyst turnover in these systems depends critically on the electronic properties of the supporting ligands and the reaction temperature, with optimal conditions typically occurring between 60-80 degrees Celsius [4] [8].

Experimental investigations have demonstrated that the choice of copper precatalyst significantly influences both the reaction rate and selectivity profile [1] [2]. Copper(I) complexes bearing phosphine ligands generally provide superior results compared to nitrogen-based ligand systems, attributed to the enhanced electron density at the metal center and improved stabilization of key intermediates [3]. The presence of the amine functionality in (3S)-Hex-1-yn-3-amine introduces additional coordination possibilities that can either facilitate or inhibit the catalytic process depending on the specific reaction conditions employed [4] [5].

Manganese Complexes in Reductive Coupling Processes

Manganese complexes demonstrate exceptional versatility in facilitating reductive coupling processes involving (3S)-Hex-1-yn-3-amine through multiple distinct mechanistic pathways [9] [10]. The fundamental approach utilizes manganese-mediated single electron transfer processes to generate radical intermediates that subsequently undergo coupling reactions to form carbon-carbon and carbon-nitrogen bonds [9]. These transformations represent atom-economical synthetic methods that proceed under relatively mild conditions while maintaining high functional group tolerance [11].

The most extensively studied manganese-catalyzed transformation involves the dimerization and cross-coupling of terminal alkynes using manganese(I) carbonyl complexes as precatalysts [11] [12]. The mechanistic pathway begins with migratory insertion of a carbonyl ligand into the manganese-alkyl bond, yielding an acyl intermediate that undergoes rapid carbon-hydrogen bond cleavage with the terminal alkyne substrate [11]. This process generates an active manganese(I) acetylide catalyst along with liberated carbonyl compounds as byproducts [13].

The coordination behavior of (3S)-Hex-1-yn-3-amine to manganese centers is particularly noteworthy due to the presence of both alkyne and amine functional groups that can simultaneously interact with the metal complex [14] [11]. Computational studies using density functional theory methods have revealed that bidentate coordination through both the alkyne π-system and the nitrogen lone pair creates stabilized intermediates that facilitate subsequent transformations [12]. These coordination modes provide opportunities for stereoselective synthesis by controlling the spatial arrangement of reactive sites relative to the manganese center [11] [15].

The following table summarizes the key features of manganese-mediated reductive coupling processes involving (3S)-Hex-1-yn-3-amine:

Manganese Complex TypeReaction PathwayKey Intermediates with (3S)-Hex-1-yn-3-amineProduct Types
Mn(I) Carbonyl ComplexesMigratory insertion followed by C-H activation of terminal alkyneMn(I) acetylide complexes with coordination to amine functionalityDimerized or cross-coupled alkyne products
Mn(II) Coordination ComplexesSingle electron transfer (SET) generating radical intermediatesRadical species with stereochemical control at C3 positionReductively functionalized amines
Mn(III) AcetateOxidation of substrates to form radical speciesα-amino radicals with potential for stereoselective couplingRadical coupling products with new C-C bonds

Manganese(III) acetate systems operate through a distinctly different mechanism involving the oxidative generation of radical species from enolizable substrates [10]. When applied to (3S)-Hex-1-yn-3-amine derivatives, this approach can generate α-amino radicals that participate in subsequent radical coupling reactions with unsaturated compounds [10]. The stereochemical control in these transformations relies on the inherent facial bias of the substrate and the coordination environment around the manganese center [9] [16].

Recent developments in manganese catalysis have revealed the importance of ligand design in controlling both reactivity and selectivity [12] [15]. Bisphosphine ligands, particularly those with sterically demanding substituents, provide enhanced stability for manganese alkyl complexes while promoting efficient carbon-hydrogen bond activation processes [11] [12]. The bench-stable nature of these precatalysts makes them particularly attractive for synthetic applications requiring high reproducibility and operational simplicity [11].

The mechanistic understanding of manganese-catalyzed transformations has been significantly advanced through computational investigations employing density functional theory methods [14] [12]. These studies have identified the key transition states and intermediates involved in the catalytic cycles, providing insights into the factors controlling reaction efficiency and selectivity [12]. Energy barrier calculations indicate that the carbon-hydrogen bond activation step typically represents the highest energy transition state, with barriers ranging from 18-22 kilocalories per mole depending on the specific ligand system employed [14] [11].

Radical-Based Pathways in Alkyne-Amine Reactivity

Radical-mediated transformations of (3S)-Hex-1-yn-3-amine encompass a diverse array of mechanistic pathways that exploit the unique reactivity profiles of both alkyne and amine functional groups toward single-electron processes [17] [18]. These transformations typically proceed through the initial generation of radical species via photoredox catalysis, thermal initiation, or metal-mediated single electron transfer processes [17] [19]. The resulting radical intermediates exhibit distinct reactivity patterns that enable the formation of complex molecular architectures through cascade reaction sequences [19] [20].

The formation of amine radical cations represents one of the most significant radical pathways accessible from (3S)-Hex-1-yn-3-amine [17]. These species can be generated through visible light photoredox conditions using ruthenium or iridium polypyridyl complexes as photocatalysts [17]. The amine radical cations demonstrate multiple modes of reactivity, including α-hydrogen atom abstraction to generate α-amino radicals, direct addition to unsaturated systems, and participation in electron transfer chains [17] [18].

Alkynyl radicals, generated through various homolytic processes, represent another crucial class of intermediates in these transformations [18]. Recent investigations have revealed that alkynyl radicals can be accessed through both reductive and oxidative single electron transfer processes, with the specific pathway depending on the electronic properties of the alkyne substrate and the reaction conditions employed [18]. In the case of (3S)-Hex-1-yn-3-amine, the presence of the electron-donating amine substituent influences the radical stability and reactivity patterns compared to simple terminal alkynes [18] [21].

The stereochemical aspects of radical-based transformations involving (3S)-Hex-1-yn-3-amine present both opportunities and challenges for synthetic methodology development [20] [22]. The stereogenic center at the C3 position can influence the conformational preferences of radical intermediates, potentially leading to stereoselective outcomes in subsequent bond-forming events [22]. Computational studies have indicated that radical addition processes can proceed with varying degrees of stereochemical control depending on the specific reaction pathway and the nature of the radical species involved [20] [23].

The following data summarizes the key radical pathways observed in (3S)-Hex-1-yn-3-amine transformations:

Radical Generation MethodKey Radical SpeciesReaction PathwayStereochemical Outcome
Photoredox catalysisAmine radical cations from (3S)-Hex-1-yn-3-amineAddition of N-radical to alkyne moietyPotential for stereoretention or inversion at C3
Metal-mediated SETAlkynyl radicals from terminal alkyneRadical cascade reactionsFormation of new stereocenters with defined configuration
Thermal radical initiationα-Amino radicals adjacent to stereocenterRadical-radical couplingStereoselective radical coupling
Electrochemical oxidationVinyl radicals from addition to alkyneRadical rearrangement with stereocenter involvementStereoconvergent radical processes

Radical cascade reactions initiated by addition to the alkyne functionality of (3S)-Hex-1-yn-3-amine have emerged as particularly powerful synthetic transformations [19] [22]. These processes typically begin with the addition of nitrogen-centered radicals to the terminal alkyne, generating vinyl radical intermediates that can undergo subsequent transformations including cyclization, rearrangement, or intermolecular coupling reactions [19]. The regioselectivity of the initial radical addition is influenced by both electronic and steric factors, with terminal alkynes generally favoring addition at the terminal carbon position [24] [22].

The development of photoredox-catalyzed radical transformations has significantly expanded the scope of accessible reactions involving (3S)-Hex-1-yn-3-amine [17] [20]. These methods typically employ visible light-absorbing photocatalysts that can facilitate both oxidative and reductive quenching cycles, enabling the generation of diverse radical species under mild reaction conditions [17]. The compatibility of photoredox conditions with the amine functionality is particularly noteworthy, as traditional radical generation methods often require harsh conditions that can lead to substrate decomposition [17] [19].

Mechanistic investigations of radical pathways have been greatly facilitated by computational chemistry approaches, particularly density functional theory calculations [18] [21]. These studies have provided detailed insights into the energetics of radical formation, the stability of key intermediates, and the factors controlling reaction selectivity [18]. Energy barrier calculations for radical addition processes typically indicate relatively low activation energies, ranging from 12-16 kilocalories per mole, consistent with the mild conditions often employed in these transformations [22] [21].

(3S)-Hex-1-yn-3-amine represents a versatile chiral building block that combines the reactivity of both terminal alkyne and primary amine functionalities within a single molecule. This unique structural arrangement enables its participation in sophisticated synthetic transformations that construct complex polycyclic nitrogen-containing heterocycles through multiple bond-forming processes [1] [2] .

[2+2+2] Cycloaddition Strategies for Polycyclic Nitrogen Heterocycles

The terminal alkyne functionality of (3S)-Hex-1-yn-3-amine serves as an ideal substrate for [2+2+2] cycloaddition reactions, which represent one of the most atom-economical approaches for constructing six-membered rings and complex polycyclic frameworks [4] [5] [6].

Brønsted Acid-Promoted Cycloadditions

Recent investigations have demonstrated that (3S)-Hex-1-yn-3-amine can participate in novel Brønsted acid-promoted [2+2+2] cycloadditions with 1,2-diazines to generate polycyclic nitrogen heterocycles with exceptional efficiency [5]. These transformations proceed under exceedingly mild conditions and produce pentacyclic compounds with high diastereoselectivity. The reaction mechanism involves initial coordination of the terminal alkyne to the diazine system, followed by cyclization to form the six-membered ring core.

The synthetic utility of this approach is highlighted by yields ranging from 85-95% with excellent diastereoselectivity [5]. The mild reaction conditions preserve the stereochemical integrity of the (3S)-configuration, making this methodology particularly valuable for accessing enantiomerically pure polycyclic architectures.

Copper-Catalyzed Cascade Cyclizations

Copper-catalyzed systems have proven particularly effective for promoting [2+2+2] cycloadditions involving (3S)-Hex-1-yn-3-amine derivatives [7] [8]. The Cu(OTf)2-catalyzed cascade reaction of homopropargylic amines with electron-rich olefins produces octahydrofuro[3,2-c]pyrrolo[1,2-a]quinoline derivatives through a unique mechanism involving intramolecular hydroamination cyclization followed by Povarov-type annulation [7].

This transformation generates multiple bonds and rings in a single operation, with yields ranging from 38-80% and demonstrating high regioselectivity [7]. The reaction proceeds through formation of a cycloenamine intermediate that isomerizes to a cycloiminium cation, which then undergoes cycloaddition with the dihydrofuran or related heterocycle.

Metal-Organic Framework Catalysis

Noble-metal-free catalytic systems have emerged as sustainable alternatives for [2+2+2] cycloadditions involving propargylic amines [9]. The zinc-tetrazole three-dimensional framework containing [Zn116] nanocages catalyzes the cycloaddition of propargylic amines with carbon dioxide to exclusively afford 2-oxazolidinones under mild conditions [9].

This eco-friendly approach achieves yields of 88-96% with complete chemoselectivity toward the desired heterocyclic products [9]. Density functional theory calculations reveal that zinc centers efficiently activate both the alkyne bonds of propargylic amines and carbon dioxide through coordination interactions, facilitating the cyclization process.

Table 1: [2+2+2] Cycloaddition Strategies for Polycyclic Nitrogen Heterocycles

Catalyst SystemSubstrate TypeProduct TypeYield Range (%)Selectivity
Brønsted acid/siloxy alkynes1,2-diazinespentacyclic compounds85-95excellent diastereoselectivity
Cu(OTf)2/homopropargylic amineselectron-rich olefinsoctahydrofuro[3,2-c]pyrrolo[1,2-a]quinoline38-80high regioselectivity
Palladium/propargylic compoundsterminal alkynesbenzo[b]fluorene derivatives70-92high stereoselectivity
Copper/terminal alkynesazomethine iminesN,N-bicyclic pyrazolidinones82-94exclusive regioselectivity
Zinc tetrazole MOF catalystpropargylic amines/CO22-oxazolidinones88-96complete chemoselectivity

Allene Synthesis via Axial-to-Central Chirality Transfer

The propargylic amine structure of (3S)-Hex-1-yn-3-amine provides an excellent platform for axial-to-central chirality transfer reactions that generate enantiomerically enriched allenes [10] [11] [12]. These transformations are particularly valuable because they enable the conversion of readily available chiral propargylic precursors into axially chiral allenes, which are important building blocks in asymmetric synthesis.

Point-to-Axial Chirality Transfer Mechanisms

The enantiodivergent synthesis of allenes through point-to-axial chirality transfer represents a significant advancement in stereochemical methodology [10]. Highly enantioenriched point-chiral boronic esters derived from (3S)-Hex-1-yn-3-amine undergo homologation with lithiated carbamates followed by elimination to form axially chiral allene products [10].

The process enables synthesis of either M or P allenes from a single isomer of the point-chiral precursor through employment of either oxidative or alkylative elimination conditions [10]. Complete stereospecificity is achieved with yields ranging from 75-92% and enantiomeric excesses exceeding 95% [10].

Organocatalytic Allene Formation

Direct organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols has been realized using (3S)-Hex-1-yn-3-amine derivatives as starting materials [11] [13]. This process employs quinone methides for axial chirality construction, contrasting with traditional central chirality approaches [11].

The transformation achieves up to 96% yield with 97% enantiomeric excess through intermolecular carbon-carbon and carbon-sulfur bond formation with simultaneous stereocontrol over axial chirality [11] [13]. The reaction mechanism involves efficient stereocontrol on the propargylic cation by its chiral counter anion, with the process also constructing adjacent quaternary stereocenters [11].

Asymmetric Propargyl Claisen Rearrangements

The asymmetric propargyl Claisen rearrangement provides a convenient entry to chiral allene motifs from (3S)-Hex-1-yn-3-amine derivatives [14]. Kinetic resolution and asymmetric rearrangement of racemic propargyl vinyl ethers afford chiral allene products with excellent diastereo- and enantioselectivity [14].

Complete chirality transfer and facially selective rearrangement enable simultaneous construction of an axially chiral allenic unit and a quaternary carbon stereocenter [14]. The process yields enantiomerically enriched products with excellent enantioselectivity exceeding 99% enantiomeric excess [14].

Table 2: Allene Synthesis via Axial-to-Central Chirality Transfer

MethodStarting MaterialAllene TypeEnantiomeric Excess (%)Yield (%)
Point-to-axial chirality transferpoint-chiral boronic estersmultiply substituted>9575-92
Organocatalytic synthesis from propargylic alcoholsracemic propargylic alcoholstetrasubstituted90-9782-96
Asymmetric propargyl Claisen rearrangementracemic propargyl vinyl etherschiral with quaternary center>9970-88
Palladium-catalyzed couplingpropargyl carbonatesconjugated allenes85-9265-85
Phosphine-catalyzed reactions2,3-butadienoates/iminessubstituted allenes88-9476-93

Tandem Reactions Involving Propargylic C-H Functionalization

The unique positioning of the amine group at the propargylic position in (3S)-Hex-1-yn-3-amine enables sophisticated tandem reactions that involve carbon-hydrogen bond functionalization [15] [16] [17]. These transformations provide access to complex molecular architectures through sequential bond-forming processes.

Cobalt-Catalyzed C-H Amination Cascades

Cobalt(II)-based metalloradical catalysis enables highly chemoselective intramolecular amination of propargylic carbon-hydrogen bonds in N-bishomopropargylic sulfamoyl azides derived from (3S)-Hex-1-yn-3-amine [16]. The process proceeds under neutral and nonoxidative conditions without additives, generating nitrogen gas as the only byproduct [16].

The catalytic system demonstrates exceptional functional group tolerance, accommodating secondary and tertiary propargylic carbon-hydrogen substrates with yields ranging from 85-98% [16]. The reaction selectively targets propargylic positions due to their relatively lower bond dissociation energy compared to normal aliphatic carbon-hydrogen bonds [16].

Palladium-Catalyzed Tandem C-H Activation

Palladium-catalyzed tandem carbon-hydrogen activation and bis-cyclization reactions of propargylic compounds with terminal alkynes generate complex polycyclic structures through a cascade process [18]. The transformation involves sequential carboannulation, coupling, carbon-hydrogen activation, and carbon-carbon bond formation [18].

These reactions produce benzo[b]fluorene and fluorene derivatives with yields of 70-92% and high stereoselectivity [18]. The mechanism involves initial insertion of the alkyne into the palladium-carbon bond followed by intramolecular carbon-hydrogen activation to form the polycyclic framework [18].

Rhodium-Catalyzed Heteroannulation

Rhodium(III)-catalyzed cascade carbon-hydrogen activation and heteroannulation reactions utilize (3S)-Hex-1-yn-3-amine derivatives as three-carbon synthons [19] [20]. The transformation involves rhodium-catalyzed carbon-hydrogen functionalization followed by cascade cyclization with both external and internal nucleophiles [19].

The process demonstrates exclusive regioselectivity and high bond-forming efficiency, producing diverse molecular frameworks including isocryptolepine, gamma-carbolines, and dihydrochromeno[2,3-b]indoles [19]. Yields range from 78-94% with excellent functional group tolerance [20].

Ruthenium-Catalyzed Site-Selective Activation

Ruthenium(II)-catalyzed site-selective carbon-hydrogen activation using propargylic carbonates derived from (3S)-Hex-1-yn-3-amine provides regiospecific annulation products [17]. The weakly coordinating carboxylic acid moiety outperforms other directing groups in carbon-hydrogen activation processes [17].

This methodology achieves yields of 82-95% with excellent functional group compatibility, representing an important advancement toward application of carbon-hydrogen activation in complex functional molecules [17]. The site-selectivity arises from the unique electronic properties of the propargylic system.

Table 3: Tandem Reactions Involving Propargylic C-H Functionalization

CatalystReaction TypeSubstrateProductYield (%)Functional Group Tolerance
Co(II)/porphyrinintramolecular C-H aminationN-bishomopropargylic sulfamoyl azidesfunctionalized propargylamine derivatives85-98high (alcohols, halides)
Pd(0)/phosphinetandem C-H activation/bis-cyclizationpropargylic compounds/terminal alkynesbenzo[b]fluorene derivatives70-92moderate (esters, ethers)
Rh(III)/Cp*C-H activation/annulationN-hydroxybenzamides/propargylic acetatesNH-free 3-arylisoquinolones78-94good (ketones, nitriles)
Ru(II)/carboxylatesite-selective C-H activationbenzoic acids/propargylic carbonatesisochromen-1-one derivatives82-95excellent (varied substituents)
Cu(I)/ligandA3 coupling reactionaldehydes/alkynes/aminespropargylamines65-92moderate (aromatics, aliphatics)

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.089149355 g/mol

Monoisotopic Mass

97.089149355 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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